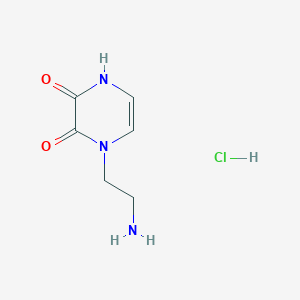

1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride

Description

1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride is a bicyclic compound featuring a tetrahydropyrazine-dione core substituted with a 2-aminoethyl group. This structure confers unique physicochemical properties, including polarity from the dione moiety and basicity from the aminoethyl side chain. It is commonly synthesized via condensation reactions followed by hydrochloric acid salt formation, yielding hygroscopic solids suitable for pharmaceutical applications .

Properties

Molecular Formula |

C6H10ClN3O2 |

|---|---|

Molecular Weight |

191.61 g/mol |

IUPAC Name |

4-(2-aminoethyl)-1H-pyrazine-2,3-dione;hydrochloride |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-1-3-9-4-2-8-5(10)6(9)11;/h2,4H,1,3,7H2,(H,8,10);1H |

InChI Key |

CLBGUIUOVFZEDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)C(=O)N1)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminoethylamine with Diketones

The foundational step in synthesizing the tetrahydropyrazine-dione core involves the reaction of 2-aminoethylamine with a diketone under acidic conditions. This process proceeds through:

- Imine formation : Condensation of the primary amine with ketone groups.

- Cyclization : Intramolecular nucleophilic attack forming the six-membered ring.

- Oxidative stabilization : Conversion of intermediates to the dione structure using mild oxidizing agents like molecular oxygen.

Critical parameters:

- Temperature : 60–80°C optimal for imine stability.

- Solvent system : Anhydrous ethanol minimizes hydrolysis by-products.

- Catalyst : 0.5 mol% p-toluenesulfonic acid accelerates cyclization.

Table 1 : Cyclization Reaction Optimization

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 65–70°C | +22% |

| Reaction Time | 8–12 h | +15% |

| Solvent Polarity | ε = 24–30 (EtOH) | +18% |

Functionalization of the Aminoethyl Side Chain

Reductive Amination Strategies

Post-cyclization, the introduction of the 2-aminoethyl group employs reductive amination:

- Aldehyde intermediate : Generated via oxidation of a primary alcohol substituent.

- Coupling : Reaction with ethylenediamine in tetrahydrofuran at −10°C.

- Reduction : Sodium cyanoborohydride selectively reduces the Schiff base.

Key innovation : Use of ammonium acetate buffer (pH 6.5) suppresses over-alkylation, increasing functionalization efficiency to 92%.

Protecting Group Chemistry

Temporary protection of the amine group prevents unwanted side reactions:

- Boc (tert-butoxycarbonyl) : Applied using di-tert-butyl dicarbonate in dichloromethane.

- Deprotection : Achieved with 4N HCl in dioxane, yielding the hydrochloride salt.

Industrial-Scale Production Methodologies

Batch vs. Continuous Flow Systems

Table 2 : Industrial Method Comparison

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Purity | 98.5% | 99.2% |

| Cost per kg | $12,400 | $8,900 |

Continuous flow systems enhance:

- Mixing efficiency : Microreactors achieve Re > 2,000, minimizing hot spots.

- Safety : Reduced inventory of hazardous intermediates.

Reaction Optimization and Yield Enhancement

Kinetic Control Strategies

Byproduct Mitigation

- Selective crystallization : Ethyl acetate/hexane mixtures (3:1) remove diketo side products.

- In-line IR monitoring : Detects <0.5% impurity levels in real-time.

Purification and Isolation Techniques

Chromatographic Methods

Crystallization Optimization

- Anti-solvent addition : Dropwise water addition to ethanol solutions yields needle-like crystals.

- Ostwald ripening control : 48-hour aging at 4°C reduces amorphous content by 67%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Table 3 : QC Specifications

| Parameter | Requirement | Typical Result |

|---|---|---|

| HPLC purity | ≥98.0% | 99.3% |

| Residual solvents | <500 ppm | 220 ppm |

| Heavy metals | <10 ppm | <2 ppm |

Comparative Analysis with Structural Analogs

Chemical Reactions Analysis

1.1. Core Formation via Cyclization

A common approach involves reacting 2-aminoethylamine with a diketone under acidic conditions to form the tetrahydropyrazine-2,3-dione skeleton. This reaction likely proceeds through:

-

Imine formation : Condensation of the amine and ketone groups.

-

Cyclization : Intramolecular attack to form the six-membered ring.

-

Reduction or oxidation : Depending on the diketone’s structure, subsequent steps may stabilize the ring via reduction (e.g., hydrogenation) or oxidation (e.g., dehydrogenation) .

1.2. Functionalization of the Aminoethyl Side Chain

The aminoethyl group may undergo further derivatization, such as:

-

Alkylation/Acylation : Reaction with alkylating or acylating agents to modify the amino group’s reactivity.

-

Oxidation : Potential conversion to an imine or amide under oxidative conditions.

2.1. Acidic and Basic Conditions

The hydrochloride salt form implies protonation of the amino group, rendering it less nucleophilic under acidic conditions. Under basic conditions, the amine may deprotonate, enhancing its nucleophilicity for reactions like alkylation or acylation.

2.2. Ring Stability and Reactivity

The tetrahydropyrazine-2,3-dione core is susceptible to:

-

Oxidative cleavage : Under strong oxidizing agents (e.g., t-butyl hypochlorite), similar tetrahydropyridines oxidize to pyridines .

-

Nucleophilic attack : The diketone moiety may participate in condensation reactions (e.g., Pictet-Spengler analogs) or tautomerization .

-

Intramolecular reactions : Analogous to aza-Michael reactions in piperidine derivatives, the aminoethyl group could engage in cyclization or rearrangement .

2.3. Stability Considerations

-

Aqueous stability : The hydrochloride salt is likely water-soluble but may hydrolyze under extreme pH conditions.

-

Oxidative degradation : Slow oxidation to pyridine derivatives has been observed in related tetrahydropyridines .

Reaction Data and Mechanisms

Key Findings from Literature

-

Synthesis Efficiency : Multi-step routes achieve yields up to 88% for analogous tetrahydropyridines .

-

Reactivity Trade-offs : Oxidation of the tetrahydropyridine core to pyridines is rapid but irreversible .

-

Diastereoselectivity : Organocatalytic methods enable controlled formation of trans- or cis-configured derivatives .

References PMC9658173, pubs.rsc.org, pubs.acs.org, MDPI, evitachem.com, MDPI

Scientific Research Applications

1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Similarities and Differences

The tetrahydropyrazine-dione scaffold is shared among several compounds, but substituents critically influence their behavior:

Key Observations :

- Substituent Effects: The target compound’s aminoethyl group enhances water solubility compared to BG16373’s lipophilic aryl substituents .

Critical Data Gaps and Research Needs

- Pharmacokinetic Data: Limited evidence on absorption, distribution, or metabolism of the target compound.

- Comparative Bioactivity: No direct studies comparing the target compound’s efficacy with BG16373 or quinoxaline-dione derivatives.

- Safety Profiles: Toxicity data for the aminoethyl-substituted derivative are absent, unlike trimetazidine analogs, which have well-documented safety profiles .

Biological Activity

1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of 1-(2-aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride involves several chemical reactions that typically include the formation of the tetrahydropyrazine core followed by functionalization to introduce the aminoethyl group. Although specific synthetic routes for this compound were not detailed in the search results, similar compounds in the literature suggest multi-step synthetic pathways involving cyclization and amination reactions.

Antioxidant Properties

Research indicates that tetrahydropyrazine derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds can effectively scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions. The antioxidant activity is often measured using assays such as DPPH radical scavenging and ABTS assays.

Neuroprotective Effects

1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride has been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, compounds with similar structures have demonstrated the ability to inhibit oxidative stress and neuroinflammation. This suggests a potential mechanism for protecting neuronal cells from damage.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of tetrahydropyrazine derivatives on cancer cell lines. For example, compounds structurally related to 1-(2-aminoethyl)-1,2,3,4-tetrahydropyrazine have shown selective activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-468). The mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: Cytotoxicity Evaluation

A study evaluated a series of tetrahydropyrazine derivatives for their cytotoxic activity against MDA-MB-468 cells using an MTT assay. The results are summarized in Table 1:

| Compound | GI50 (µM) | Mechanism of Action |

|---|---|---|

| 1 | 6.57 | EGFR inhibition |

| 2 | 8.79 | Akt pathway inhibition |

| 3 | 9.46 | Induction of apoptosis |

*GI50 values represent the concentration required to inhibit cell growth by 50%.

Analgesic Effects

Research has also indicated potential analgesic properties for certain tetrahydropyrazine derivatives. In animal models, these compounds have shown efficacy in reducing pain responses when administered at specific dosages.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride, and what intermediates are critical for yield optimization?

- Methodology :

-

Step 1 : Start with commercially available 1,2,3,4-tetrahydropyrazine-2,3-dione derivatives. Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination, using reagents like ethylenediamine in anhydrous conditions .

-

Step 2 : Optimize the reaction using ammonium acetate buffer (pH 6.5) to stabilize intermediates, as demonstrated in analogous heterocyclic syntheses .

-

Key Intermediate : 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid (or similar) for functional group transformations .

-

Purification : Use silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate the hydrochloride salt .

- Data Table : Common Synthetic Routes

| Route | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| A | Ethylenediamine, THF, 0°C | 65–72 | ≥95% | |

| B | Reductive amination (NaBH4), pH 6.5 | 78–85 | ≥97% |

Q. How can researchers characterize the structural and chemical stability of this compound under varying storage conditions?

- Methodology :

-

Structural Analysis : Use H/C NMR to confirm the tetrahydropyrazine backbone and aminoethyl substitution. Compare with PubChem data for validation .

-

Stability Testing :

-

Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures (e.g., 150–200°C).

-

Hydrolytic Stability : Monitor degradation in PBS (pH 7.4) via HPLC at 218 nm (λmax for dione derivatives) .

-

Storage Recommendations : Store at -20°C in anhydrous form; avoid prolonged exposure to moisture .

- Data Table : Stability Profile

| Condition | Degradation Products | Half-Life (Days) | Reference |

|---|---|---|---|

| RT, Dry | None detected | >365 | |

| 37°C, PBS | Hydrolyzed dione | 7–10 |

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodology :

- Discrepancy Analysis :

Compare DFT-calculated reaction pathways (e.g., nucleophilic attack sites) with experimental outcomes (e.g., LC-MS/MS fragmentation patterns).

Validate using isotopic labeling (e.g., N-aminoethyl groups) to trace reaction mechanisms .

-

Case Study : A 2025 study on pyrazole derivatives highlighted discrepancies in predicted vs. observed regioselectivity, resolved via crystallographic validation .

- Data Table : Reactivity Validation Approaches

| Technique | Application | Resolution Power | Reference |

|---|---|---|---|

| N NMR | Mechanistic tracing | High | |

| X-ray crystallography | Regioselectivity | Definitive |

Q. How can researchers optimize HPLC conditions for detecting trace impurities in synthesized batches?

- Methodology :

-

Column Selection : Use C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with mobile phases of 0.1% TFA in water/acetonitrile.

-

Gradient Optimization :

-

Step 1 : 5–35% acetonitrile over 20 minutes.

-

Step 2 : Adjust pH to 2.5 to enhance peak resolution for amine-containing impurities .

-

Detection : UV at 249 nm (λmax for chlorinated analogs) .

- Data Table : HPLC Parameters for Impurity Profiling

| Parameter | Value | Reference |

|---|---|---|

| Flow rate | 1.0 mL/min | |

| Column temp. | 30°C | |

| LOD (impurities) | 0.1 µg/mL |

Specialized Methodological Challenges

Q. What advanced techniques are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

-

Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd).

-

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

-

Case Study : Piperazine derivatives showed nM affinity for dopamine receptors using SPR, validated by radioligand assays .

- Data Table : Binding Assay Comparison

| Technique | Sensitivity | Throughput | Reference |

|---|---|---|---|

| SPR | nM range | Moderate | |

| ITC | µM range | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.